4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate
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Overview
Description
4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE is a complex organic compound that features multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-(2-cyanophenoxy)acetic acid with hydrazine to form the hydrazone intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the brominated intermediate with 5-nitro-2-furoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furoate ester and the hydrazone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furoate ester and hydrazone.
Reduction: The major product of reduction would be the corresponding amine derivative.
Substitution: Substitution reactions would yield derivatives with the bromine atom replaced by the nucleophile.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H13BrN4O7 |
---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
[4-bromo-2-[(Z)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C21H13BrN4O7/c22-15-5-6-17(33-21(28)18-7-8-20(32-18)26(29)30)14(9-15)11-24-25-19(27)12-31-16-4-2-1-3-13(16)10-23/h1-9,11H,12H2,(H,25,27)/b24-11- |
InChI Key |
TUTQTHVATNIWQY-MYKKPKGFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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